![molecular formula C35H30N6O2S2 B2401193 N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide CAS No. 380340-55-6](/img/structure/B2401193.png)
N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide
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Description
N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide is a useful research compound. Its molecular formula is C35H30N6O2S2 and its molecular weight is 630.79. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- OLED Device : An OLED device with the configuration ITO/OBM/PEDOT: PSS/Al exhibited a luminance of 2350 cd/m² when supplied with a fixed current of 15 mA and 10 volts .
Enhancement of Thermo-Reversibility in Bromobutyl Rubber
The compound can be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .
C2 Symmetric Ligand for Enantioselective Catalysis
It serves as a C2 symmetric ligand for enantioselective catalysis. Due to the strong affinity of the oxazoline nitrogen for various metals, it easily forms bidentate coordination complexes .
Other Potential Applications
While specific research on this compound is limited, it’s worth noting that it may have additional applications beyond the ones mentioned above. For instance, further studies could explore its behavior in different solvents or investigate its interactions with other materials .
properties
IUPAC Name |
N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N6O2S2/c1-24(42)36-28-13-17-30(18-14-28)40-21-32(26-9-5-3-6-10-26)38-34(40)44-23-45-35-39-33(27-11-7-4-8-12-27)22-41(35)31-19-15-29(16-20-31)37-25(2)43/h3-22H,23H2,1-2H3,(H,36,42)(H,37,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPZOWXEWADODA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2SCSC3=NC(=CN3C4=CC=C(C=C4)NC(=O)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide |
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